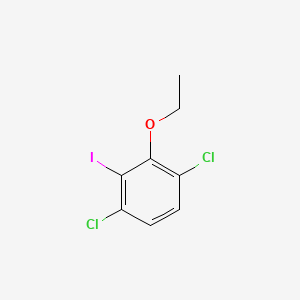
1,4-Dichloro-2-ethoxy-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-ethoxy-3-iodobenzene is an organic compound with the molecular formula C8H7Cl2IO It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, and iodine groups
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-ethoxy-3-iodobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Ethoxylation: The substitution of a hydrogen atom with an ethoxy group.
The reaction conditions typically involve the use of catalysts and specific reagents to facilitate each step. For example, the halogenation step may require the use of chlorine gas and a catalyst such as iron(III) chloride. The ethoxylation step may involve the use of ethanol and a strong acid catalyst. The iodination step may require the use of iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1,4-Dichloro-2-ethoxy-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the ethoxy group to an alcohol
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst
Major Products Formed
Substitution Reactions: The major products are substituted benzene derivatives where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation Reactions: The major products are aldehydes or carboxylic acids derived from the oxidation of the ethoxy group.
Reduction Reactions: The major products are dehalogenated benzene derivatives or alcohols derived from the reduction of the ethoxy group
科学研究应用
1,4-Dichloro-2-ethoxy-3-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine, ethoxy, and iodine groups into other molecules.
Biology: It is used in the study of biological systems to investigate the effects of halogenated benzene derivatives on biological processes.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes
作用机制
The mechanism of action of 1,4-Dichloro-2-ethoxy-3-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The presence of chlorine, ethoxy, and iodine groups influences the reactivity and selectivity of the compound in these reactions .
相似化合物的比较
1,4-Dichloro-2-ethoxy-3-iodobenzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-iodobenzene: This compound lacks the ethoxy group, making it less reactive in certain substitution reactions.
1,4-Dichloro-2-ethoxybenzene: This compound lacks the iodine atom, affecting its reactivity and selectivity in electrophilic aromatic substitution reactions.
1,4-Dichloro-3-iodobenzene: This compound has a different substitution pattern, influencing its chemical properties and reactivity .
The uniqueness of this compound lies in the combination of chlorine, ethoxy, and iodine groups, which provides a unique set of chemical properties and reactivity patterns that are valuable in various scientific research applications.
属性
分子式 |
C8H7Cl2IO |
|---|---|
分子量 |
316.95 g/mol |
IUPAC 名称 |
1,4-dichloro-2-ethoxy-3-iodobenzene |
InChI |
InChI=1S/C8H7Cl2IO/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 |
InChI 键 |
KULYAKOTEGILQP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1I)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


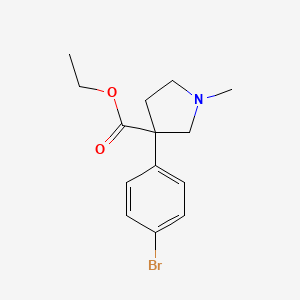

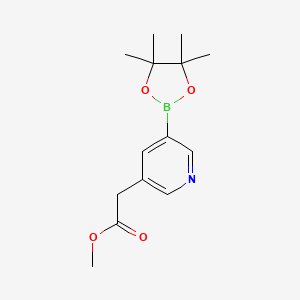
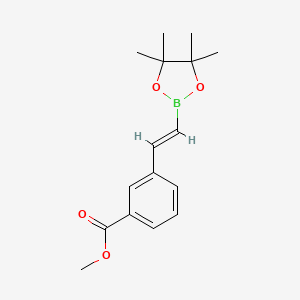



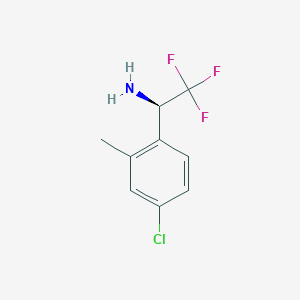


![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-](/img/structure/B14032206.png)
![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)

![(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)
